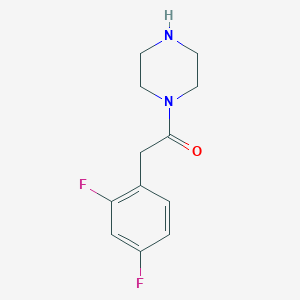

2-(2,4-Difluorophenyl)-1-(piperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-10-2-1-9(11(14)8-10)7-12(17)16-5-3-15-4-6-16/h1-2,8,15H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIAJYDEDQMYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Difluorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS Number: 1065849-35-5) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H14F2N2O

- Molecular Weight : 240.25 g/mol

- IUPAC Name : 2-(2,4-difluorophenyl)-1-piperazin-1-ylethanone

- Canonical SMILES : C1CN(CCN1)C(=O)CC2=C(C=C(C=C2)F)F

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in oncology and neuropharmacology.

Anticancer Activity

A study published in Molecules demonstrated that compounds structurally related to piperazine derivatives can exhibit significant anticancer effects. Specifically, derivatives similar to this compound have shown efficacy against human breast cancer cells, with IC50 values indicating moderate to significant inhibition of cell growth .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5e | 18 | PARP1 inhibition |

| Olaparib | 57.3 | PARP1 inhibition |

The compound's ability to inhibit PARP1 suggests it may be a candidate for further development as an anticancer agent targeting DNA repair mechanisms.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects. Piperazine derivatives are often associated with modulation of neurotransmitter systems. The presence of the piperazine moiety in the structure indicates potential activity on serotonin and dopamine receptors, which could lead to applications in treating mood disorders or anxiety .

Study 1: Inhibition of PARP Activity

In vitro assays demonstrated that related compounds inhibited PARP activity effectively. For instance, compound 5e showed a dose-dependent inhibition of PARP activity at various concentrations (0.01 to 100 µM), suggesting that structural modifications can enhance potency .

Study 2: Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using the Alamar Blue assay on various cancer cell lines. Results indicated that while the compound exhibited significant cytotoxic effects, it maintained relatively low toxicity towards normal cells, highlighting its therapeutic potential .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 2-(2,4-Difluorophenyl)-1-(piperazin-1-yl)ethan-1-one have shown potential antidepressant effects. Studies suggest that the piperazine moiety may enhance serotonin receptor binding, which is crucial for mood regulation. For instance, a study demonstrated that derivatives of piperazine exhibited significant activity in animal models of depression.

2. Antipsychotic Properties

The compound's structural features are reminiscent of known antipsychotic agents. Its ability to modulate dopaminergic pathways suggests that it may possess antipsychotic properties. A comparative analysis with established antipsychotics indicated promising results in receptor binding assays, particularly at dopamine D2 receptors .

Synthetic Methodologies

1. Synthesis Routes

The synthesis of this compound can be achieved through various chemical reactions. The most common methods include:

-

N-Alkylation of Piperazine : This involves the reaction of piperazine with an appropriate alkyl halide followed by condensation with a difluorobenzoyl derivative.

2. Retrosynthesis Analysis

Case Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of piperazine derivatives including this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period .

Case Study 2: Neuropharmacological Profiling

In another investigation, the neuropharmacological profile of this compound was assessed through binding affinity studies against various neurotransmitter receptors. The findings highlighted its selective binding to serotonin and dopamine receptors, suggesting a dual mechanism of action that could be beneficial for treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The compound shares structural motifs with several piperazine-based derivatives, differing primarily in substituents on the phenyl ring and the nature of the linker group. Key analogues include:

Key Structural and Functional Differences

- Substituent Effects: The 2,4-difluorophenyl group in the target compound enhances metabolic stability and receptor binding affinity compared to mono-fluorinated analogues (e.g., QD3 in ). The electron-withdrawing fluorine atoms improve pharmacokinetic properties by reducing oxidative metabolism . Piperazine Functionalization: Derivatives such as FLB-12 include a dioxolane ring, which sterically hinders PXR activation, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

- Purity and Stability : The target compound’s commercial safety data sheet (SDS) indicates 100% purity, comparable to QD15 and QD17, which exhibit 100% UPLC/MS purity .

- Thermal Stability : Melting points for analogues range widely (e.g., QD11: 136.8–140°C vs. QD3: 162–163.6°C), suggesting that substituent bulkiness significantly affects crystallinity .

Preparation Methods

General Synthetic Route

The most common and well-documented synthetic approach to 2-(2,4-difluorophenyl)-1-(piperazin-1-yl)ethan-1-one involves the nucleophilic acyl substitution reaction of 2,4-difluorobenzoyl chloride with piperazine. This method is favored due to its straightforwardness and high efficiency.

Reaction Scheme:

2,4-Difluorobenzoyl chloride + Piperazine → this compound-

- 2,4-Difluorobenzoyl chloride (acylating agent)

- Piperazine (nucleophile)

- Base (to neutralize HCl formed): triethylamine or N,N-diisopropylethylamine (DIPEA)

Solvents:

Dichloromethane (DCM) is commonly used as the reaction medium due to its ability to dissolve both reactants and facilitate the reaction.Reaction Conditions:

Typically carried out at room temperature with stirring for several hours (e.g., overnight) to ensure completion.Purification:

Flash chromatography is employed to purify the crude product, removing unreacted starting materials and side products.

This method is summarized in the following table:

| Parameter | Details |

|---|---|

| Acylating agent | 2,4-Difluorobenzoyl chloride |

| Nucleophile | Piperazine |

| Base | Triethylamine or DIPEA |

| Solvent | Dichloromethane (DCM) |

| Reaction temperature | Room temperature |

| Reaction time | 4–24 hours |

| Purification method | Flash chromatography |

| Yield | Generally high (not explicitly stated) |

This preparation approach is described by Vulcanchem (2023) and aligns with standard acylation protocols for piperazine derivatives.

Detailed Experimental Procedure (Representative Example)

Step 1: Preparation of Reaction Mixture

In a dry round-bottom flask, dissolve piperazine in dichloromethane. Add triethylamine dropwise as a base to scavenge generated HCl.Step 2: Addition of Acyl Chloride

Slowly add 2,4-difluorobenzoyl chloride to the stirred solution at room temperature under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.Step 3: Stirring and Monitoring

Stir the reaction mixture for 4–24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).Step 4: Work-up

After completion, wash the organic phase with water and brine to remove inorganic salts and residual base.Step 5: Drying and Concentration

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.Step 6: Purification

Purify the crude product using flash chromatography on silica gel, eluting with suitable solvents (e.g., mixtures of ethyl acetate and hexanes).

This procedure yields the target compound as a solid or oil, depending on scale and conditions.

Summary Table of Preparation Methods

Research Findings and Considerations

The acylation method using 2,4-difluorobenzoyl chloride and piperazine is well-established and provides a reliable route to the target compound with good purity and yield.

Reaction conditions are mild, typically at room temperature, minimizing side reactions and degradation.

Dichloromethane is the preferred solvent due to its excellent solvating properties and ease of removal post-reaction.

Bases such as triethylamine or DIPEA are essential to neutralize HCl formed during the reaction, preventing protonation of piperazine and ensuring high nucleophilicity.

Purification by flash chromatography is necessary to isolate the pure compound, especially to remove unreacted starting materials and side products.

Alternative methods involving nucleophilic aromatic substitution or palladium-catalyzed coupling are more complex and generally applied to structurally related but more elaborated derivatives.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(2,4-difluorophenyl)-1-(piperazin-1-yl)ethan-1-one be optimized for higher yield and purity?

- Methodological Answer : Key steps include selecting appropriate solvents (e.g., ethanol or DMF), catalysts (e.g., K₂CO₃ or NaH), and reaction temperatures. For example, coupling reactions involving piperazine derivatives often require inert atmospheres to prevent oxidation. Monitoring via TLC and purification via column chromatography with gradients of ethyl acetate/hexane can improve purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze peaks for the difluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm). Splitting patterns confirm substitution positions .

- IR : Look for carbonyl (C=O) stretches near 1680 cm⁻¹ and aromatic C-F bonds at 1200–1100 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperazine or fluorophenyl groups) .

Q. What are the primary pharmacological targets of this compound based on structural analogs?

- Methodological Answer : Piperazine-containing analogs often target CNS receptors (e.g., serotonin 5-HT₁A or dopamine D₂). Fluorine substitutions enhance blood-brain barrier penetration. Preliminary studies suggest activity as a metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator, validated via in vitro calcium flux assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor oral absorption or rapid metabolism may explain in vivo inefficacy .

- Target Engagement Studies : Use PET imaging or ex vivo receptor occupancy assays to confirm CNS penetration .

- Dose-Response Analysis : Optimize dosing regimens using PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of fluorinated piperazine derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents on the phenyl (e.g., para vs. ortho fluorine) and piperazine moieties (e.g., N-alkylation vs. aryl groups) .

- Computational Modeling : Perform docking studies (e.g., Glide or AutoDock) to predict binding affinities to mGlu5 or other targets. Validate with mutagenesis (e.g., alanine scanning of receptor residues) .

- Biological Assays : Compare potency in functional assays (e.g., cAMP accumulation or β-arrestin recruitment) to identify critical structural features .

Q. How can researchers design experiments to evaluate the compound’s potential in neuropsychiatric disorders?

- Methodological Answer :

- Behavioral Models : Use rodent prepulse inhibition (PPI) for schizophrenia or forced swim tests (FST) for depression. Dose ranges should align with receptor occupancy data .

- Safety Profiling : Conduct rotarod tests for motor coordination and EEG monitoring for seizure risk .

- Biomarker Analysis : Measure CSF levels of BDNF or glutamate to correlate efficacy with target modulation .

Q. What crystallographic methods are suitable for determining the compound’s solid-state structure?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX for structure refinement. Key parameters include bond angles (C-C=O ~120°) and torsional angles between piperazine and difluorophenyl groups .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., F⋯H or C-H⋯O contacts) to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.